

BP Fluor 594 Alkyne: Application Notes and Protocols for Cellular Imaging

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Compound of Interest

Compound Name: BP Fluor 594 Alkyne

Cat. No.: B15622350

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a fluorescent probe featuring a terminal alkyne group, designed for the detection and visualization of azide-modified biomolecules within cellular environments.[1][2] This bright, red-fluorescent dye is water-soluble and maintains its fluorescence in a pH range of 4 to 10.[3][4][5] The core of its application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][6] This highly specific and bioorthogonal reaction enables the covalent labeling of azide-containing molecules, such as proteins, nucleic acids, and glycans, with the BP Fluor 594 fluorophore for subsequent fluorescence microscopy.[6]

Principle of Detection

The detection strategy involves a two-step process. First, cells are treated with a metabolic precursor containing an azide group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or RNA) by the cell's natural metabolic pathways. Following this metabolic labeling, the cells are fixed and permeabilized to allow the entry of the detection reagents. The **BP Fluor 594 Alkyne** is then introduced, and in the presence of a copper(I) catalyst, it selectively reacts with the azide-modified biomolecules. This "click" reaction forms a stable triazole linkage, covalently attaching the bright red fluorophore to the target molecule.[2][6]

Applications in Cellular Imaging

The versatility of metabolic labeling combined with the specificity of click chemistry allows for a wide range of applications in cell biology and drug development:

- **Nascent Protein Synthesis:** By introducing an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), researchers can visualize newly synthesized proteins. This provides insights into protein turnover, localization, and the cellular response to various stimuli or drug candidates.
- **DNA Replication:** The incorporation of 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, allows for the detection of DNA synthesis and cell proliferation.^{[7][8][9]} While this application traditionally uses an azide-modified fluorophore, the principle remains the same if an azide-modified nucleoside were to be used with **BP Fluor 594 Alkyne**.
- **RNA Transcription:** Nascent RNA can be labeled by feeding cells 5-ethynyluridine (EU), an alkyne-containing nucleoside analog.^{[10][11][12][13]} Similar to DNA replication studies, this allows for the use of an azide-modified fluorophore for detection. The reverse, using an azide-modified nucleoside and **BP Fluor 594 Alkyne**, is also a viable strategy.
- **Glycan Labeling:** The study of glycosylation can be performed by introducing azide-modified sugars which are incorporated into glycoproteins and other glycoconjugates.

Data Presentation

Table 1: Spectral Properties of BP Fluor 594

Property	Value
Excitation Maximum (nm)	590
Emission Maximum (nm)	617
Recommended Laser Lines (nm)	561, 594

Table 2: Recommended Reagent Concentrations for In-Cell Click Reaction

Reagent	Stock Concentration	Final Concentration
BP Fluor 594 Alkyne	1-10 mM in DMSO	1-10 μ M
Copper(II) Sulfate (CuSO_4)	100 mM in dH_2O	100-200 μ M
Copper Ligand (e.g., THPTA)	50 mM in dH_2O	500 μ M - 1 mM
Reducing Agent (e.g., Sodium Ascorbate)	100 mM in dH_2O (prepare fresh)	2.5-5 mM

Experimental Protocols

Protocol 1: General Workflow for Cellular Imaging with BP Fluor 594 Alkyne

This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells.

Materials:

- Cells cultured on coverslips
- Azide-modified metabolic precursor (e.g., L-azidohomoalanine)
- Phosphate-Buffered Saline (PBS)
- Fixative Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Wash Buffer (e.g., 3% BSA in PBS)
- **BP Fluor 594 Alkyne**
- Copper(II) Sulfate (CuSO_4)
- Copper Ligand (e.g., THPTA)

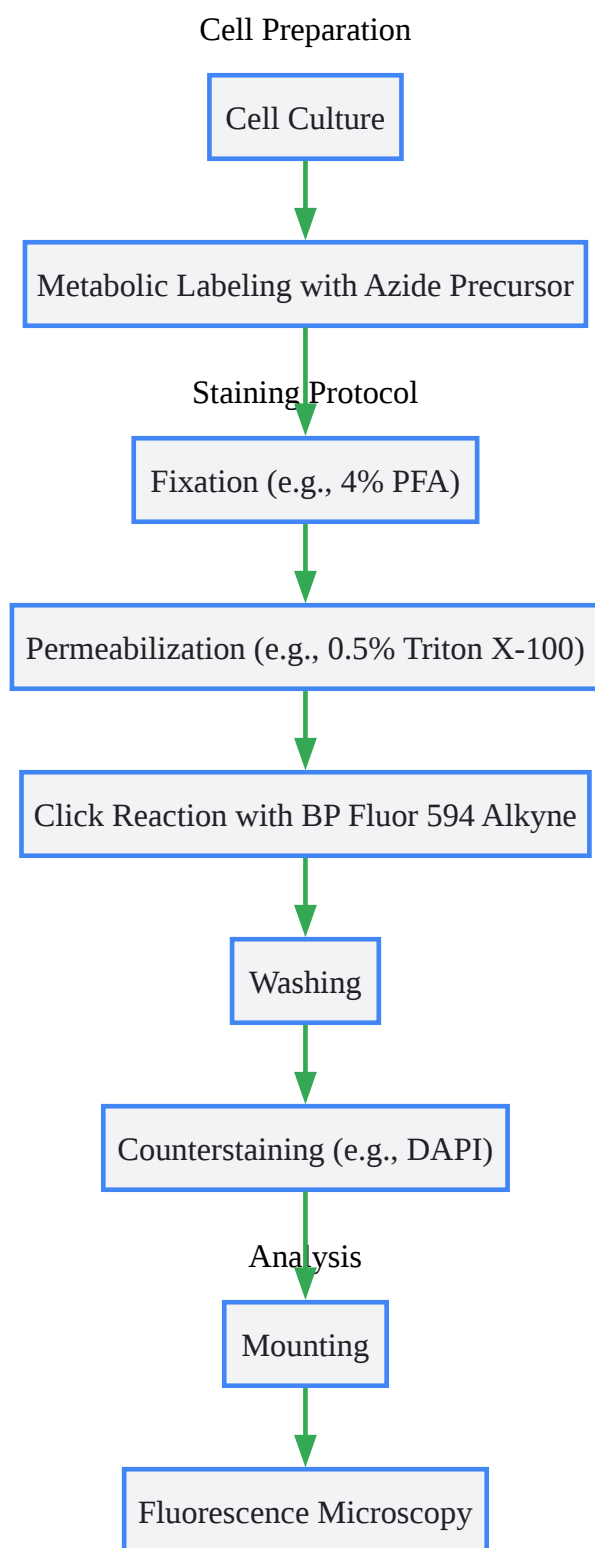
- Sodium Ascorbate
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate cells with the azide-modified metabolic precursor at an optimized concentration and duration for your specific cell type and application.
- Cell Fixation:
 - Remove the culture medium and wash the cells twice with PBS.
 - Add the fixative solution and incubate for 15-20 minutes at room temperature.[\[14\]](#)[\[15\]](#)
 - Wash the cells three times with PBS.
- Permeabilization:
 - Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.[\[15\]](#)
[\[16\]](#)
 - Wash the cells twice with PBS.
- Click Reaction:
 - Prepare the Click Reaction Cocktail immediately before use by adding the components in the following order: PBS, **BP Fluor 594 Alkyne**, Copper(II) Sulfate, and Copper Ligand. Mix well. Finally, add the freshly prepared Sodium Ascorbate to initiate the reaction.
 - Remove the PBS from the cells and add the Click Reaction Cocktail.
 - Incubate for 30-60 minutes at room temperature, protected from light.

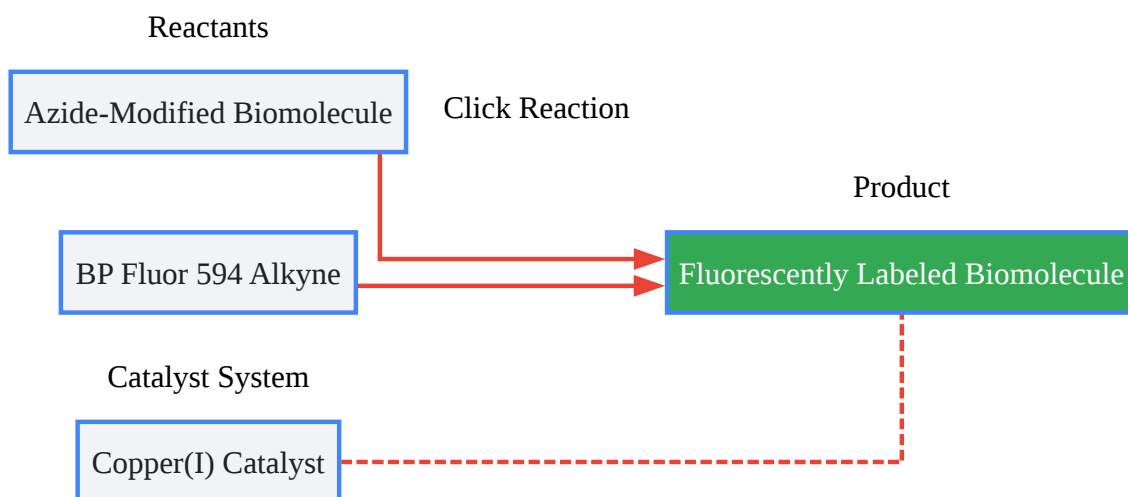
- Washing and Counterstaining:
 - Remove the Click Reaction Cocktail and wash the cells three times with the wash buffer.
 - If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594 (e.g., TRITC/Cy3.5 channel) and the counterstain.

Mandatory Visualizations



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Caption: General experimental workflow for cell imaging.



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Caption: Copper-catalyzed alkyne-azide cycloaddition.

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